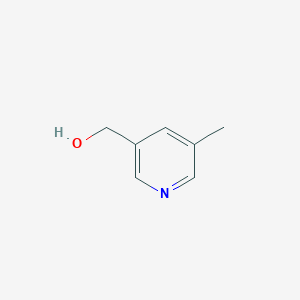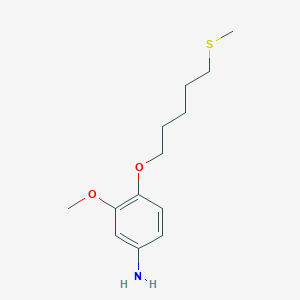
1-Propyl-1H-pyrrole-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-n-Propylpyrrole-2-carbonitrile is an organic compound belonging to the pyrrole family, characterized by a five-membered nitrogen-containing ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-n-Propylpyrrole-2-carbonitrile can be synthesized through various methods. One common approach involves the reaction of 1-n-propylpyrrole with cyanogen bromide under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like sodium hydride to facilitate the formation of the carbonitrile group.
Industrial Production Methods: Industrial production of 1-n-Propylpyrrole-2-carbonitrile often involves large-scale synthesis using automated reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-n-Propylpyrrole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrrole-2-carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield 1-n-propylpyrrole-2-methanamine.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in THF for nucleophilic substitution.
Major Products Formed:
Oxidation: Pyrrole-2-carboxylic acids.
Reduction: 1-n-Propylpyrrole-2-methanamine.
Substitution: Various substituted pyrrole derivatives.
Aplicaciones Científicas De Investigación
1-n-Propylpyrrole-2-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-n-Propylpyrrole-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparación Con Compuestos Similares
Pyrrole-2-carbonitrile: Shares the pyrrole ring structure but lacks the propyl group.
1-n-Butylpyrrole-2-carbonitrile: Similar structure with a butyl group instead of a propyl group.
1-n-Propylpyrrole-2-carboxylic acid: Similar structure with a carboxylic acid group instead of a carbonitrile group.
Uniqueness: 1-n-Propylpyrrole-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
101001-64-3 |
|---|---|
Fórmula molecular |
C8H10N2 |
Peso molecular |
134.18 g/mol |
Nombre IUPAC |
1-propylpyrrole-2-carbonitrile |
InChI |
InChI=1S/C8H10N2/c1-2-5-10-6-3-4-8(10)7-9/h3-4,6H,2,5H2,1H3 |
Clave InChI |
MGNDDHSFHOPLSZ-UHFFFAOYSA-N |
SMILES |
CCCN1C=CC=C1C#N |
SMILES canónico |
CCCN1C=CC=C1C#N |
Sinónimos |
1H-Pyrrole-2-carbonitrile,1-propyl-(9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B25311.png)










![(E)-5-[(1R,2S,3R,4aR,8aR)-3-acetyloxy-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]-3-methylpent-2-enoic acid](/img/structure/B25334.png)


